REACTION_CXSMILES
|
[S-2].[Li+].[Li+].[P]=S.[F-:6].[Li+].[F-:8].[S:9]([Li:11])[Li:10].[P:12]12([S:24][P:22]3([S:25][P:15]([S:17][P:18]([S:21]3)([S:20]1)=[S:19])(=[S:16])[S:14]2)=[S:23])=[S:13].FF>>[S:9]([Li:11])[Li:10].[P:12]12([S:14][P:15]3([S:17][P:18]([S:21][P:22]([S:25]3)([S:24]1)=[S:23])(=[S:19])[S:20]2)=[S:16])=[S:13].[F:6][F:8] |f:0.1.2,4.5,10.11,^1:3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Li+]
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
zirconia
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Li+].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([Li])[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
these were mixed in an agate mortar
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Type
|
CUSTOM
|
Details
|
pot was completely hermetically sealed
|
Reaction Time |
40 h |
Name
|
Li2S P2S5
|
Type
|
product
|
Smiles
|
S([Li])[Li].P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
fluorine
|
Type
|
product
|
Smiles
|
FF
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |